Xantphos based ligand
Overview
Description
Mechanism of Action
Target of Action
The compound we’re exploring is the Xantphos-based ligand. Xantphos is a bidentate phosphine ligand that coordinates to metal centers. Its primary targets are transition metal ions, such as nickel (Ni) and rhodium (Rh). When bound to these metals, Xantphos plays a crucial role in catalysis and other chemical processes .
Mode of Action
Xantphos interacts with its metal center through its phosphorus atoms, forming stable complexes. For instance:
- In nickel complexes, Xantphos coordinates to the Ni center, enabling ligand exchange reactions and catalytic transformations like cross coupling and cycloaddition reactions .
- In dirhodium complexes, Xantphos facilitates oxidative addition reactions, leading to the formation of dirhodium-η1-allyl species .
Biochemical Pathways
Xantphos-based ligands impact various biochemical pathways. For example:
- In carbonylative coupling reactions, Xantphos enhances the catalytic activity of palladium, resulting in efficient carbon-carbon bond formation .
Pharmacokinetics
Regarding ADME properties:
- Distribution: Xantphos complexes can be used in solution or immobilized on solid supports for applications in catalysis and materials science .
Action Environment
Environmental factors impact Xantphos-based ligands:
Biochemical Analysis
Biochemical Properties
The biochemical properties of Xantphos based ligands are primarily related to their role in catalysis. They interact with various metals ranging from group 7 to 11 in a wide variety of reactions . The nature of these interactions is largely dependent on the specific metal and reaction involved .
Cellular Effects
Their ability to form complexes with various metals suggests potential roles in cellular processes involving these metals .
Molecular Mechanism
The molecular mechanism of Xantphos based ligands involves the formation of complexes with various metals . These complexes can participate in a wide variety of reactions, including hydroformylation, alkoxycarbonylation, hydrocyanation, cross-coupling reactions for many C–C and C–X bond forming reactions, carbonylative coupling reactions, phosphinations, etc .
Temporal Effects in Laboratory Settings
The temporal effects of Xantphos based ligands in laboratory settings are largely dependent on the specific reaction conditions and the metals they are complexed with
Dosage Effects in Animal Models
The effects of Xantphos based ligands in animal models have not been extensively studied, as their primary applications are in catalysis rather than biochemistry .
Metabolic Pathways
Their ability to form complexes with various metals suggests potential roles in metabolic processes involving these metals .
Preparation Methods
The synthesis of Xantphos involves the double directed lithiation of 9,9-dimethylxanthene with sec-butyllithium, followed by treatment with chlorodiphenylphosphine . This method is efficient and yields a high purity product. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the availability of Xantphos for various applications .
Chemical Reactions Analysis
Xantphos undergoes several types of chemical reactions, including:
Hydroformylation: Xantphos is widely used in the hydroformylation of alkenes, where it facilitates the addition of a formyl group to the alkene.
Cross-Coupling Reactions: Xantphos is employed in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Hydrogenation: Xantphos-based ligands are used in the catalytic hydrogenation of carbon dioxide to formic acid.
Common reagents and conditions for these reactions include the use of transition metals like palladium, nickel, and ruthenium, often under mild to moderate temperatures and pressures . The major products formed from these reactions are typically aldehydes, amines, and formic acid .
Scientific Research Applications
Xantphos has a wide range of scientific research applications:
Chemistry: It is extensively used in homogeneous catalysis, particularly in hydroformylation, cross-coupling, and hydrogenation reactions
Biology and Medicine: Xantphos-mediated carbonylation protocols have facilitated the preparation of radiopharmaceuticals for positron emission tomography imaging and drug discovery.
Comparison with Similar Compounds
Xantphos is often compared with other diphosphine ligands such as spanphos and nixantphos. While spanphos has a greater bite angle, nixantphos is known for its high activity in palladium-catalyzed Buchwald-Hartwig amination reactions . The unique feature of Xantphos is its optimal bite angle, which provides a balance between stability and reactivity, making it versatile for various catalytic applications .
Similar compounds include:
Spanphos: Known for its even wider bite angle.
Nixantphos: Highly active in specific palladium-catalyzed reactions.
DPEphos: Another diphosphine ligand with a different backbone structure.
Xantphos stands out due to its versatility and efficiency in a wide range of catalytic processes, making it a valuable ligand in both academic research and industrial applications .
Properties
IUPAC Name |
N-[[5-[bis(diethylamino)phosphanyl]-9,9-dimethylxanthen-4-yl]-(diethylamino)phosphanyl]-N-ethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N4OP2/c1-11-32(12-2)37(33(13-3)14-4)27-23-19-21-25-29(27)36-30-26(31(25,9)10)22-20-24-28(30)38(34(15-5)16-6)35(17-7)18-8/h19-24H,11-18H2,1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRIDPKHBSWSHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(C1=CC=CC2=C1OC3=C(C2(C)C)C=CC=C3P(N(CC)CC)N(CC)CC)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52N4OP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514613 | |
Record name | P,P''-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[N,N,N',N'-tetraethyl(phosphonous diamide)] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349100-75-0 | |
Record name | P,P''-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[N,N,N',N'-tetraethyl(phosphonous diamide)] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of the Xantphos-based ligand, P,P′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[N,N,N′,N′-tetraethyl-phosphonous diamide], and how are these characteristics confirmed?
A1: P,P′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[N,N,N′,N′-tetraethyl-phosphonous diamide] is a Xantphos-based ligand with a molecular formula of C31H52N4OP2 and a molecular weight of 558.72 g/mol []. Its structure has been confirmed through various spectroscopic techniques. 1H NMR (300 MHz, C6D6) shows characteristic peaks at δ 7.60 (d, J = 7.5 Hz, 2H), 7.22 (d, J = 7.5 Hz, 2H), 7.06 (t, J = 7.5 Hz, 2 H), 3.19 (m, 16H; CH2), 1.55 (s, 6H; CH3), 1.06 (t, 12H; CH3). 13C NMR (75 MHz, C6D6) displays signals at δ 151.0, 130.6, 130.1, 129.5, 126.0, 122.4, 43.3, 33.9, 32.7, 14.5. Additionally, 31P NMR (121 MHz, C6D6) shows a signal at δ 92.3 []. An X-ray crystal structure has also been reported, further validating the structure [].
Q2: What are the typical applications of Xantphos-based ligands in catalysis?
A2: Xantphos-based ligands are widely used in palladium-catalyzed reactions due to their steric and electronic properties. For instance, they have shown effectiveness in the palladium-catalyzed carbonylation of methylene β-C-H bonds in aliphatic amines to produce trans-disubstituted β-lactams with excellent yields and selectivity [, ]. These ligands also demonstrate utility in the arylation of ureas with nonactivated aryl halides in the presence of a palladium catalyst, resulting in the formation of N,N'-diarylureas [].
Q3: How does the structure of Xantphos-based ligands influence their catalytic activity?
A3: The structure of Xantphos-based ligands, specifically the substituents on the diphenylphosphino groups, significantly impacts their catalytic activity. Studies have shown that varying these substituents can affect both the yield and the product ratio in palladium-catalyzed reactions. For example, in the palladium-catalyzed arylation of ureas, different substituents on the Xantphos backbone led to variations in the yield of N,N'-diarylureas []. This highlights the importance of structural modifications in fine-tuning the catalytic properties of Xantphos-based ligands for specific reactions.
Q4: What are the stability and handling considerations for P,P′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[N,N,N′,N′-tetraethyl-phosphonous diamide]?
A4: While P,P′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[N,N,N′,N′-tetraethyl-phosphonous diamide] exhibits reasonable stability in air and moisture, it is recommended to store it under an inert atmosphere to prevent potential degradation []. This practice ensures the longevity and consistent reactivity of the ligand for catalytic applications.
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